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Compound of Interest

1-(5-Methyl-1H-pyrazol-3-
Compound Name:
yl)ethanone

cat. No.: B2670252

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-methyl-1H-pyrazol-3-
yl)ethanone

Introduction: The Pyrazole Scaffold in Modern
Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms,
represents a cornerstone of medicinal and materials chemistry.[1] ItS unique electronic
properties and structural stability have made it a privileged scaffold in drug discovery, leading to
blockbuster drugs for a range of therapeutic areas.[1] 1-(5-methyl-1H-pyrazol-3-yl)ethanone
(CAS No: 17357-74-3) is a key derivative, serving as a versatile and highly valuable building
block for the synthesis of more complex molecular architectures.[2][3] The presence of three
distinct reactive centers—the pyrazole ring, the N-H proton, and the acetyl group—provides
chemists with a powerful tool for molecular elaboration.

This technical guide offers a comprehensive overview of the essential physical and chemical
properties of 1-(5-methyl-1H-pyrazol-3-yl)ethanone. It is designed for researchers, scientists,
and drug development professionals, providing not only core data but also the scientific context
behind its synthesis, reactivity, and characterization.
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Caption: Chemical structure of 1-(5-methyl-1H-pyrazol-3-yl)ethanone.
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Core Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application
in synthetic chemistry. The data for 1-(5-methyl-1H-pyrazol-3-yl)ethanone is summarized

below.
Property Value Source
CAS Number 17357-74-3 [2][3]
Molecular Formula CeHsN20
Molecular Weight 124.14 g/mol
White to light yellow crystalline
Appearance _
powder (predicted)
_ _ Data not available in searched
Melting Point ]
literature.
N ) Data not available in searched
Boiling Point

literature.

Limited solubility in water;
- soluble in organic solvents like
Solubility [4]
ethanol, methanol, and

acetone.

Solubility Profile: Like many heterocyclic compounds, the solubility of 1-(5-methyl-1H-pyrazol-
3-yl)ethanone is dictated by the interplay of its polar and non-polar features. The pyrazole
ring's N-H group and the carbonyl oxygen can participate in hydrogen bonding, affording some
limited solubility in polar protic solvents like water.[4] However, the overall hydrocarbon
framework makes it more readily soluble in common organic solvents such as alcohols,
acetone, and chlorinated solvents.[4] This solubility profile is advantageous for its use in a wide
range of reaction conditions.

Synthesis and Chemical Reactivity
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A Foundational Synthetic Protocol: The Knorr Pyrazole
Synthesis

A robust and widely adopted method for synthesizing the 3,5-substituted pyrazole core is the
condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For 1-
(5-methyl-1H-pyrazol-3-yl)ethanone, the logical precursors are acetylacetone (a 1,3-
dicarbonyl) and hydrazine hydrate.

The choice of acetylacetone is causal: its two carbonyl groups exhibit different reactivities,
allowing for regioselective cyclization upon reaction with the two nucleophilic centers of
hydrazine, leading directly to the desired pyrazole isomer.

Acetylacetone + Dissolve
Hydrazine Hydrate -
@ Cool Solvent E;aporatlon Purif
—_— Recrystallization
Ethanol (Solvent) Medium

1-(5-methyl-1H-pyrazol-3-yl)ethanone

Click to download full resolution via product page
Caption: General workflow for the synthesis of 1-(5-methyl-1H-pyrazol-3-yl)ethanone.
Step-by-Step Experimental Protocol:

e Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add
acetylacetone (1.0 eq) and ethanol (5 mL per gram of acetylacetone).

o Reagent Addition: While stirring, slowly add hydrazine hydrate (1.0-1.1 eq) to the solution.
The addition may be exothermic.

o Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can
be monitored by Thin Layer Chromatography (TLC).

« |solation: After the reaction is complete, cool the mixture to room temperature. Reduce the
solvent volume under reduced pressure.
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« Purification: The resulting crude solid is then purified by recrystallization from a suitable
solvent, such as ethanol or an ethanol/water mixture, to yield the final product.[5]

 Validation: The identity and purity of the synthesized compound should be confirmed by
melting point determination, NMR, and IR spectroscopy.

A Map of Chemical Reactivity

The synthetic utility of 1-(5-methyl-1H-pyrazol-3-yl)ethanone stems from its multiple reactive

sites, which can be addressed with high selectivity.
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Caption: Key reactive sites on the 1-(5-methyl-1H-pyrazol-3-yl)ethanone scaffold.
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e N-H Acidity and Nucleophilicity: The N-H proton is weakly acidic and can be deprotonated by
a suitable base. The resulting pyrazolate anion is a potent nucleophile, readily undergoing N-
alkylation or N-arylation reactions. This is a primary pathway for introducing diversity at the
N-1 position of the pyrazole ring.

o Carbonyl Electrophilicity: The acetyl group's carbonyl carbon is electrophilic and susceptible
to attack by nucleophiles. This allows for a wide range of transformations, including
condensations (e.g., aldol, Claisen-Schmidt), reductions to the corresponding alcohol, or
conversion to oximes and hydrazones.[6]

o Aromatic Substitution: The pyrazole ring itself can undergo electrophilic aromatic
substitution. The C-4 position is generally the most activated site for such reactions due to
the directing effects of the two nitrogen atoms.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the identity and purity of a
synthesized compound. The following sections describe the expected spectroscopic data
based on analysis of structurally similar pyrazole derivatives.[1][5][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the
molecule.

Expected *H NMR Data (in CDCls, 400 MHz)
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Chemical Shift

Multiplicity Integration Assignment Rationale
(6 ppm)

The N-H
proton of
pyrazoles is
typically
deshielded
~10-12 Broad Singlet 1H N-H and appears
as a broad
signal due to
quadrupole
broadening
and exchange.

This proton is in
) an electron-rich
~6.3 Singlet 1H Pyrazole C4-H )
aromatic

environment.[1]

Protons of the
~2.6 Singlet 3H -C(O)CHs acetyl methyl

group.

| ~2.3 | Singlet | 3H | Pyrazole C5-CHs | Protons of the methyl group attached to the pyrazole
ring. |

Expected 3C NMR Data (in CDCls, 101 MHz)

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://pdfs.semanticscholar.org/12ee/ba6759cc13689a9b4afc9a9456416ac547a8.pdf?skipShowableCheck=true
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2670252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (6 ppm)

~195

Assignment

Cc=0

Rationale

Characteristic chemical
shift for a ketone carbonyl
carbon.

~150

Pyrazole C5-CHs

Quaternary carbon of the
pyrazole ring attached to the

methyl group.

~145

Pyrazole C3-C(O)

Quaternary carbon of the
pyrazole ring attached to the

acetyl group.

~108

Pyrazole C4-H

The C-4 carbon signal appears
at a relatively high field due to
the electron-donating effect of

the ring nitrogens.[1]

-C(O)CHs

Carbon of the acetyl methyl
group.

| ~14 | Pyrazole C5-CHs | Carbon of the C-5 methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic IR Absorption Bands

Wavenumber (cm~—2) Vibration Type Functional Group
3300 - 3100 (broad) N-H Stretch Pyrazole N-H
2950 - 2850 C-H Stretch Methyl (CHs)

~1680 C=0 Stretch Ketone

1590 - 1550 C=N/ C=C Stretch Pyrazole Ring
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| ~1290 | C-N Stretch | Pyrazole Ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the
molecule. For 1-(5-methyl-1H-pyrazol-3-yl)ethanone, the electron ionization (El) mass
spectrum is expected to show a prominent molecular ion (M*) peak at m/z = 124. Key
fragmentation pathways would likely involve the loss of a methyl radical (¢«CHs) from the acetyl
group to give a fragment at m/z = 109, or the loss of the entire acetyl group (*COCH:s) to give a
fragment at m/z = 81.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling 1-(5-
methyl-1H-pyrazol-3-yl)ethanone. The following guidelines are based on safety data sheets
for structurally related pyrazole compounds.[3][9]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or
goggles, a laboratory coat, and chemical-resistant gloves.

e Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation
of dust or vapors.[8][9] Avoid contact with skin and eyes. Wash hands thoroughly after
handling.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep
away from incompatible materials such as strong oxidizing agents.

o First Aid:

o Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and
seek medical attention.[8]

o Skin: Wash off immediately with soap and plenty of water.
o Ingestion: If swallowed, seek immediate medical assistance.[8]

» Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations.
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Conclusion

1-(5-methyl-1H-pyrazol-3-yl)ethanone is a foundational building block in synthetic chemistry,
offering a unique combination of stability and reactivity. Its well-defined physicochemical
properties, straightforward synthesis, and versatile functional handles make it an indispensable
tool for researchers in drug discovery and materials science. A thorough understanding of its
characteristics, as outlined in this guide, is the first step toward unlocking its full potential in the
creation of novel and impactful chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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